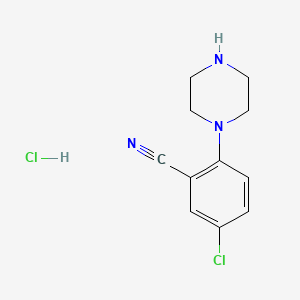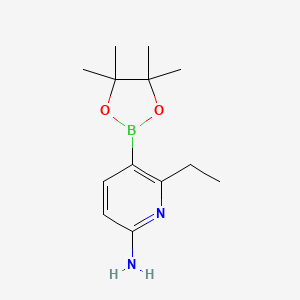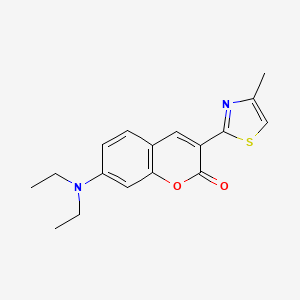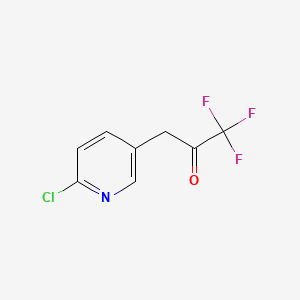
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is an organic compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 6-chloropyridine with a trifluoromethyl ketone precursor under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. For instance, compounds with similar structures, such as thiacloprid, act by disrupting the nervous system of insects by stimulating nicotinic acetylcholine receptors . This mechanism can be leveraged in designing insecticides and other bioactive molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiacloprid: An insecticide with a similar pyridine structure that acts on nicotinic acetylcholine receptors.
Nitenpyram: Another neonicotinoid insecticide with a comparable mechanism of action.
Uniqueness
3-(6-Chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one is unique due to its trifluoromethyl ketone group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H5ClF3NO |
|---|---|
Molekulargewicht |
223.58 g/mol |
IUPAC-Name |
3-(6-chloropyridin-3-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C8H5ClF3NO/c9-7-2-1-5(4-13-7)3-6(14)8(10,11)12/h1-2,4H,3H2 |
InChI-Schlüssel |
GHEWJRWDKWADCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1CC(=O)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


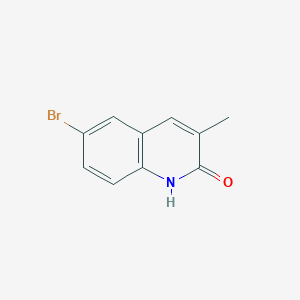


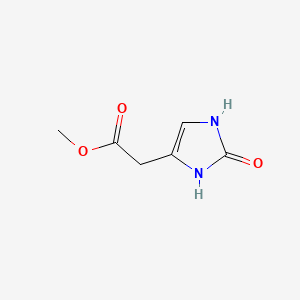
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
![[4-(2,2-Difluoroethyl)piperidin-4-yl]methanolhydrochloride](/img/structure/B13575779.png)
